Salvinorin A

Vue d'ensemble

Description

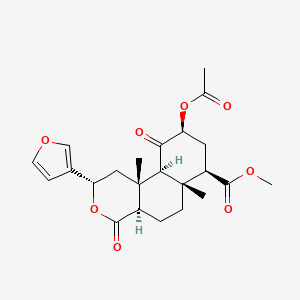

La salvinorine A est un composé naturel présent dans la plante Salvia divinorum, un membre de la famille de la menthe. C'est un agoniste puissant et sélectif du récepteur kappa des opioïdes, connu pour ses propriétés psychoactives. Contrairement à de nombreux autres hallucinogènes, la salvinorine A ne contient pas d'atomes d'azote et est classée comme un terpénoïde plutôt qu'un alcaloïde .

Mécanisme D'action

Target of Action

Salvinorin A, also known as Divinorin A, is the main active psychotropic molecule in Salvia divinorum . It is a non-nitrogenous diterpenoid that acts as a potent and selective agonist for the kappa opioid receptor (KOR) . This receptor is involved in pain perception, consciousness, motor control, and mood .

Mode of Action

This compound interacts with the KOR, leading to its activation . This unique mode of action distinguishes this compound from other naturally occurring hallucinogens .

Biochemical Pathways

Upon activation of the KOR by this compound, several downstream pathways can be affected. These include β-arrestin 2-mediated signaling and extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways . These pathways can be responsible for the side effects arising from KOR activation, such as dysphoria and sedation .

Pharmacokinetics

This compound can be administered through the oral mucosa or the respiratory tract . It is rapidly absorbed and distributed, with accumulation in the brain . When swallowed, it is quickly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin b . Its pharmacokinetic parameters parallel well with the short-lived psychoactive and physiological effects .

Result of Action

The activation of the KOR by this compound can lead to psychoactive experiences in humans . These experiences can last from several minutes to an hour or so, depending on the method of ingestion . The experiences are often described as dissociative . In addition, this compound has been found to inhibit excess intestinal motility .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound accumulates in large amounts on the glandular trichomes of the abaxial side of leaves . Moreover, the method of administration can affect the compound’s action, efficacy, and stability . For example, intranasal administration allows for easy passage through the blood-brain barrier .

Applications De Recherche Scientifique

Salvinorin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying terpenoid synthesis and reactions.

Biology: Investigated for its effects on kappa opioid receptors and potential therapeutic applications.

Industry: Utilized in the development of new pharmaceuticals and psychoactive substances.

Analyse Biochimique

Biochemical Properties

Salvinorin A interacts with the κ-opioid receptor . It acts as a potent opioid agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain . This compound is the first known compound acting on this receptor that is not an alkaloid .

Cellular Effects

This compound has been found to have potent and selective inhibitory effects on 3H-bremazocine binding to cloned opioid receptors . It has no significant activity against a battery of 50 receptors, transporters, and ion channels . This compound can produce psychoactive experiences in humans with a typical duration of action being several minutes to an hour or so, depending on the method of ingestion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the κ-opioid receptor . It acts as a potent opioid agonist . Importantly, this compound had no actions at the 5-HT2A serotonin receptor, the principal molecular target responsible for the actions of classical hallucinogens .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in a variety of animal models. In mice and rats, this compound induced sedation and decreased motor coordination . The effects were transient with a maximum at 15 min and no effect at 45 min following an intracerebroventricular injection of 7.5 μg of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in the dose-response tail-withdrawal assay, this compound was more potent than the traditional KOPr agonist U50,488 . This compound also had a longer duration of action in the warm water tail-withdrawal assay compared to SalA .

Metabolic Pathways

Absorption of this compound occurs through the oral mucosa or the respiratory tract, being rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . This compound is rapidly distributed, with accumulation in the brain, and quickly eliminated .

Transport and Distribution

This compound is rapidly distributed, with accumulation in the brain . It is absorbed through the oral mucosa or the respiratory tract .

Subcellular Localization

The subcellular localization of this compound is primarily at the κ-opioid receptors, which are G-protein coupled receptors located in the cell membrane . The activation of these receptors by this compound leads to its psychoactive effects .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La salvinorine A peut être synthétisée par différentes méthodes. Une approche notable implique l'utilisation de la propargylation asymétrique catalysée pour installer le centre stéréogène en C-12, suivie de deux réactions de Diels-Alder intramoléculaires pour générer le noyau tricyclique. La synthèse est complétée par une inversion chimiosélective de Mitsunobu d'un syn 1,2-diol . Une autre méthode implique le réarrangement de Claisen d'un alcool allylique préparé à partir d'une cétone de Wieland-Miescher .

Méthodes de production industrielle

La production industrielle de la salvinorine A implique généralement l'extraction des feuilles de Salvia divinorum à l'aide de solvants tels que l'éthanol. Cette méthode garantit des rendements élevés et des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

La salvinorine A subit diverses réactions chimiques, notamment :

Oxydation : La salvinorine A peut être oxydée pour former de la salvinorine B.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, conduisant à la formation d'analogues.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions sont généralement des analogues de la salvinorine A avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

La salvinorine A a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions des terpénoïdes.

Biologie : Investigé pour ses effets sur les récepteurs kappa des opioïdes et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de nouveaux médicaments et substances psychoactives.

Mécanisme d'action

La salvinorine A exerce ses effets principalement par son action en tant qu'agoniste du récepteur kappa des opioïdes. Elle se lie à ces récepteurs dans le cerveau, conduisant à une perception et une conscience modifiées. La rapidité d'action du composé et sa capacité à traverser la barrière hémato-encéphalique en font un agent psychoactif puissant .

Comparaison Avec Des Composés Similaires

La salvinorine A est unique parmi les hallucinogènes naturels en raison de l'absence d'atomes d'azote et de sa classification en tant que terpénoïde. Les composés similaires comprennent :

N,N-Diméthyltryptamine (DMT) : Un hallucinogène naturel avec un mécanisme d'action différent.

Psilocybine : Trouvée dans certains champignons, elle agit sur les récepteurs de la sérotonine.

Mescaline : Un hallucinogène présent dans le cactus peyote, qui agit également sur les récepteurs de la sérotonine.

L'agonisme sélectif des récepteurs kappa des opioïdes de la salvinorine A la distingue de ces autres composés, qui ciblent principalement les récepteurs de la sérotonine .

Propriétés

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSYBRPAKCASQB-AGQYDFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232584 | |

| Record name | Salvinorin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS] | |

| Record name | Salvinorin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Salvinorin A, the primary psychoactive derivative of the hallucinogenic herb Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist. Several recent studies, however, have suggested endocannabinoid system mediation of some of its effects. This study represents a systematic examination of this hypothesis. Salvinorin A was isolated from S. divinorum and was evaluated in a battery of in vitro and in vivo procedures designed to detect cannabinoid activity, including CB(1) receptor radioligand and [(35)S]GTPgammaS binding, calcium flux assay, in vivo cannabinoid screening tests, and drug discrimination. Salvinorin A did not bind to nor activate CB(1) receptors. In vivo salvinorin A produced pronounced hypolocomotion and antinociception (and to a lesser extent, hypothermia). These effects were blocked by the selective KOR antagonist, JDTic, but not by the CB(1) receptor antagonist rimonabant. Interestingly, however, rimonabant attenuated KOR activation stimulated by U69,593 in a [(35)S]GTPgammaS assay. Salvinorin A did not substitute for Delta(9)-tetrahydrocannabinol (THC) in mice trained to discriminate THC. These findings suggest that similarities in the pharmacological effects of salvinorin A and those of cannabinoids are mediated by its activation of KOR rather than by any direct action of salvinorin A on the endocannabinoid system. Further, the results suggest that rimonabant reversal of salvinorin A effects in previous studies may be explained in part by rimonabant attenuation of KOR activation., Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists. | |

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from methanol, White powder | |

CAS No. |

83729-01-5 | |

| Record name | Salvinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83729-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvinorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083729015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvinorin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salvinorin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83729-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALVINORIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T56W91NG6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238-240 °C; also reported as 242-244 °C | |

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.